molecular formula C14H17N3O2 B2902510 2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 306321-55-1

2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2902510
CAS No.: 306321-55-1
M. Wt: 259.309
InChI Key: ZNIMMQQPKQDGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound functions by competitively binding to the ATP-binding site of the kinase, thereby modulating its activity. DYRK1A is a serine/threonine kinase encoded by a gene on human chromosome 21, and its overexpression is implicated in the neurological pathologies associated with Down syndrome. Consequently, this inhibitor is a critical pharmacological tool for investigating the role of DYRK1A in neuronal differentiation, synaptic plasticity, and cognitive function. Research utilizing this compound has been pivotal in elucidating the mechanisms underlying tau hyperphosphorylation and its contribution to Alzheimer's disease pathogenesis . Beyond neurobiology, its application extends to cancer research, where DYRK1A inhibition has been shown to suppress the proliferation of certain cancer cells , and to the study of beta-cell replication in diabetes. The high selectivity of this inhibitor makes it an invaluable compound for dissecting DYRK1A-specific signaling pathways in complex biological systems and for validating new therapeutic targets.

Properties

IUPAC Name

2-(diethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-16(5-2)13-11(9-18)14(19)17-8-6-7-10(3)12(17)15-13/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIMMQQPKQDGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a tricyclic compound that belongs to the pyrimidine nucleoside analogues. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

  • Molecular Formula : C14H17N3O2
  • Molecular Weight : 259.309 g/mol
  • IUPAC Name : 2-(diethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
  • CAS Number : 306321-55-1

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 50 µg/mL against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .

Bacterial StrainMIC (µg/mL)
Pseudomonas aeruginosa50
Staphylococcus aureus50
Escherichia coli75
Streptococcus agalactiae100

2. Anti-inflammatory Activity

The compound has been investigated for its potential as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. In vitro studies showed that the compound could effectively inhibit HLE activity, suggesting its utility in managing inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several pyrido[1,2-a]pyrimidine derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that the presence of the diethylamino group significantly enhanced the antimicrobial properties compared to other derivatives lacking this functional group. The compound demonstrated potent activity against resistant strains of bacteria.

Case Study 2: Inhibition of HLE

A detailed pharmacological study assessed the inhibitory effects of this compound on HLE. The inhibition constant (K_i) was found to be exceptionally low at 0.0168 nM, indicating a strong binding affinity to the enzyme. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Antimicrobial Action : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
  • Anti-inflammatory Action : By inhibiting HLE, it reduces the breakdown of elastin in tissues, thereby mitigating inflammation and tissue damage associated with chronic inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The pyrido[1,2-a]pyrimidine scaffold allows diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:

Table 1: Substituent and Molecular Comparison
Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Features
Target Compound Diethylamino C₁₄H₁₇N₃O₂ 267.31 Tertiary amine enhances solubility in acidic conditions
2-(Thiomorpholin-4-yl) Analog Thiomorpholin-4-yl C₁₄H₁₆N₃O₂S 298.36 Sulfur-containing group; potential for enhanced binding to metalloenzymes
N-(Benzyl)-carboxamide Benzylamide C₁₇H₁₅N₃O₃ 309.32 Demonstrated analgesic activity in acetic acid writhing models
2-(4-Isobutylphenyl)imidazo Derivative 4-Isobutylphenyl C₁₇H₁₇N₃O 279.34 Imidazo-pyrimidine hybrid; antitumor activity in vitro
2-Chloro Precursor Chloro C₉H₅ClN₂O₂ 208.60 Intermediate for synthesizing carbaldehyde derivatives

The diethylamino group in the target compound distinguishes it from sulfur-containing (e.g., thiomorpholin-4-yl) or aromatic (e.g., benzylamide) analogs, influencing solubility, electronic effects, and steric interactions.

Bioisosterism and Drug Design

Evidence suggests bioisosterism between the pyrido[1,2-a]pyrimidine nucleus and 4-hydroxyquinolin-2-one, enabling interchangeable pharmacophore design . For example:

  • 4-Hydroxyquinolin-2-one: Known for metal-chelating and anti-inflammatory properties.
  • Pyrido-pyrimidine Core: Mimics quinoline’s planar structure while introducing nitrogen-rich heterocycles for improved binding diversity.

Q & A

Q. Key Quality Control Metrics :

ParameterMethodTarget Purity
PurityHPLC (>95%)≥98%
Structural ConfirmationNMR, X-ray crystallography

Basic: How is the structure of this compound characterized in academic research?

Structural elucidation relies on:

  • NMR Spectroscopy : To resolve aromatic protons and substituent patterns (e.g., diethylamino group signals at δ 1.2–1.4 ppm for CH₃ and δ 3.4–3.6 ppm for CH₂) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₅H₂₀N₃O₂: Theoretical 282.16 g/mol).
  • X-ray Crystallography : Programs like SHELXL resolve bond lengths and angles, critical for validating the pyrido-pyrimidine core .

Advanced: What experimental design challenges arise in optimizing the synthesis of this compound?

Key challenges include:

  • Reagent Compatibility : Diethylamine’s nucleophilicity may require controlled pH to avoid side reactions (e.g., over-alkylation) .
  • Catalyst Selection : Phosphoric acid or polyphosphoric acid improves condensation efficiency but demands precise temperature control (60–80°C) .
  • Yield Optimization : Multi-step reactions often suffer from cumulative yield losses; orthogonal protection strategies may mitigate this .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrido-pyrimidine derivatives?

Discrepancies often stem from:

  • Structural Analogues : Bioisosteric replacements (e.g., replacing 4-chlorophenyl with diethylamino groups) alter binding kinetics .
  • Assay Variability : Standardize assays (e.g., "acetic acid writhing" for analgesic activity) and use positive controls to validate results .
  • Computational Modeling : Molecular docking studies clarify interactions with targets (e.g., enzyme active sites) .

Advanced: What methodological approaches are used to study the mechanism of action of this compound?

  • Kinetic Binding Assays : Measure IC₅₀ values for enzyme inhibition (e.g., fluorescence polarization assays).
  • SAR Studies : Modify substituents (e.g., diethylamino vs. morpholino groups) to correlate structure with activity .
  • Metabolic Stability Tests : Liver microsome assays assess pharmacokinetic profiles .

Advanced: How do crystallographic data from SHELX refinements address structural ambiguities?

  • Twinned Data Refinement : SHELXL handles twinned crystals common in heterocyclic compounds, improving R-factor accuracy .
  • Hydrogen Bonding Networks : Resolve intermolecular interactions critical for understanding solid-state stability .

Advanced: What strategies validate structure-activity relationships (SAR) for pyrido-pyrimidine derivatives?

  • Systematic Substituent Variation : Replace the diethylamino group with piperazine or morpholine to test electronic effects .
  • In Silico Screening : Use DFT calculations to predict charge distribution and polar surface areas .
  • Biological Profiling : Compare IC₅₀ across analogues in standardized assays (e.g., cytotoxicity, enzyme inhibition) .

Advanced: How do impurities in synthesized batches impact experimental reproducibility?

  • Byproduct Identification : LC-MS detects common impurities like unreacted chloro precursors or oxidation byproducts .
  • Recrystallization Solvents : Ethanol/water mixtures improve purity by removing hydrophilic impurities .
  • Batch Consistency : Implement QC protocols (e.g., ≥3 independent syntheses) to ensure reproducibility in biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.